molecular formula C8H7N3O B11744621 2-(Furan-2-yl)pyrimidin-5-amine

2-(Furan-2-yl)pyrimidin-5-amine

Cat. No.: B11744621
M. Wt: 161.16 g/mol
InChI Key: OFUNRBZFUTWQKY-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrimidin-5-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrimidin-5-amine typically involves the reaction of furan derivatives with pyrimidine precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a furan boronic acid with a pyrimidine halide in the presence of a palladium catalyst . This reaction is usually carried out under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of microwave irradiation and other advanced techniques can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyrimidin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)pyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrimidin-5-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)pyrimidin-5-amine is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-(furan-2-yl)pyrimidin-5-amine

InChI

InChI=1S/C8H7N3O/c9-6-4-10-8(11-5-6)7-2-1-3-12-7/h1-5H,9H2

InChI Key

OFUNRBZFUTWQKY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=N2)N

Origin of Product

United States

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